![molecular formula C13H14O5 B12885275 1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one CAS No. 143381-66-2](/img/structure/B12885275.png)
1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1,2-Dihydroxypropan-2-yl)-6-hydroxybenzofuran-5-yl)ethanone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran ring substituted with hydroxy and ethanone groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,2-Dihydroxypropan-2-yl)-6-hydroxybenzofuran-5-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran derivatives with hydroxypropanone under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1,2-Dihydroxypropan-2-yl)-6-hydroxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-(1,2-Dihydroxypropan-2-yl)-6-hydroxybenzofuran-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(1,2-Dihydroxypropan-2-yl)-6-hydroxybenzofuran-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar structural features and exhibit diverse biological activities.
Benzene Derivatives: Compounds like benzene derivatives undergo similar electrophilic aromatic substitution reactions.
Uniqueness: 1-(2-(1,2-Dihydroxypropan-2-yl)-6-hydroxybenzofuran-5-yl)ethanone stands out due to its specific substitution pattern on the benzofuran ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143381-66-2 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-[2-(1,2-dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C13H14O5/c1-7(15)9-3-8-4-12(13(2,17)6-14)18-11(8)5-10(9)16/h3-5,14,16-17H,6H2,1-2H3 |
InChI Key |
OVWBZLXMMRZUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=C(O2)C(C)(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


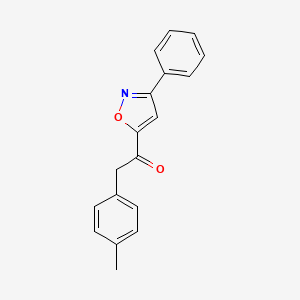
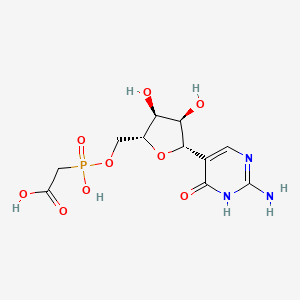
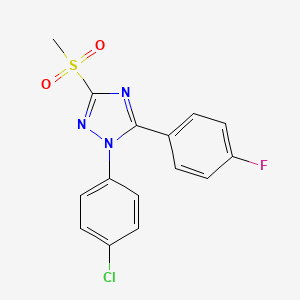
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
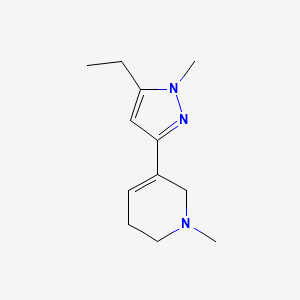
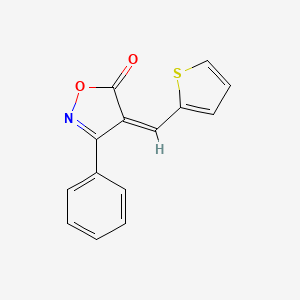
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)
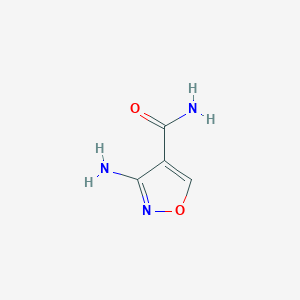
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)


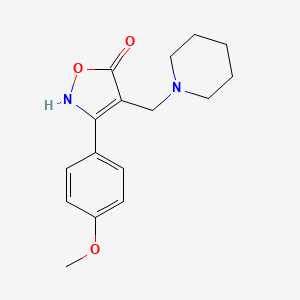
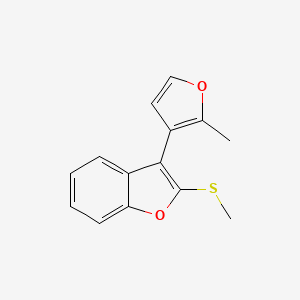
![6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile](/img/structure/B12885282.png)
